Cas no 1215007-07-0 (7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one)

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 化学的及び物理的性質
名前と識別子
-
- 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-1-ONE
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[c]azepin-1-one
- SIUFXRVVZSWOTQ-UHFFFAOYSA-N
- NE55426
- 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,
- 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
-
- インチ: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-5-9-18-14(13)19/h7-8,10H,5-6,9H2,1-4H3,(H,18,19)
- InChIKey: SIUFXRVVZSWOTQ-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CC=C3C(NCCCC3=C2)=O)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 408
- トポロジー分子極性表面積: 47.6
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM556448-50mg |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |
1215007-07-0 | 95%+ | 50mg |
$754 | 2022-09-04 | |
Chemenu | CM556448-1g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one |
1215007-07-0 | 95%+ | 1g |
$904 | 2022-09-04 | |
Enamine | EN300-175728-0.1g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 0.1g |
$407.0 | 2023-09-20 | |
Enamine | EN300-175728-0.25g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 0.25g |
$579.0 | 2023-09-20 | |
Enamine | EN300-175728-2.5g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 2.5g |
$2295.0 | 2023-09-20 | |
Enamine | EN300-175728-1.0g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 1.0g |
$1172.0 | 2023-07-08 | |
TRC | T303018-10mg |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 10mg |
$ 95.00 | 2022-06-02 | ||
Aaron | AR00HGYM-250mg |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 250mg |
$822.00 | 2025-01-24 | |
Aaron | AR00HGYM-2.5g |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 2.5g |
$3181.00 | 2025-01-24 | |
A2B Chem LLC | AI14034-500mg |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
1215007-07-0 | 95% | 500mg |
$998.00 | 2024-04-20 |
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-oneに関する追加情報
Introduction to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS No. 1215007-07-0)
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, identified by the CAS number 1215007-07-0, belongs to the benzazepine class of heterocyclic molecules, which are widely recognized for their biological activity and utility in drug development. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent makes this molecule particularly interesting for its role in cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
The benzazepine core structure of this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrolidine ring. This configuration imparts specific electronic and steric properties that can be leveraged in the design of bioactive molecules. The tetramethyl substitution on the dioxaborolan ring not only enhances the stability of the boronic ester functionality but also influences the overall reactivity and conformational preferences of the molecule. These attributes make it a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their versatility in Suzuki-Miyaura cross-coupling reactions. The dioxaborolan moiety in this compound is particularly advantageous because it provides a highly reactive and stable boronic ester that can undergo efficient coupling with various aryl halides or triflates. This reaction is pivotal in constructing biaryl systems, which are prevalent in many therapeutic agents. The ability to introduce such functional groups with high precision and yield is crucial for the scalability and commercial viability of pharmaceutical processes.
The significance of this compound is further underscored by its potential applications in medicinal chemistry. Benzazepine derivatives have been extensively studied for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. The specific substitution pattern in 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one may confer unique biological activities that differentiate it from other analogs. For instance, the bulky tetramethyl group could modulate binding interactions with target proteins or enzymes, thereby influencing the compound's efficacy and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like this one with unprecedented accuracy. Molecular docking studies have shown that derivatives of benzazepine can interact with various binding pockets in proteins associated with diseases such as Alzheimer's and Parkinson's. The tetramethyl-dioxaborolan substituent may enhance solubility or metabolic stability, factors that are critical for drug-like properties. These insights suggest that this compound could serve as a lead structure for developing novel therapeutics.
The synthetic route to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves multi-step organic transformations that highlight the importance of boron chemistry in modern drug synthesis. The introduction of the dioxaborolan group typically requires careful optimization to ensure high yields and minimal side reactions. Techniques such as palladium-catalyzed cross-coupling under inert conditions are often employed to achieve these objectives. The efficiency of these synthetic protocols directly impacts the cost-effectiveness and sustainability of pharmaceutical manufacturing processes.
From a broader perspective, the development of new heterocyclic compounds like this one contributes to the growing library of molecular tools available to medicinal chemists. The integration of boron-containing functionalities into drug candidates opens up novel avenues for structure-based drug design. As our understanding of disease mechanisms advances, so does our need for innovative molecular entities capable of modulating these pathways effectively. Compounds such as 7-(Tetramethyl-1,3,2-dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) exemplify how interdisciplinary approaches can lead to breakthroughs in therapeutic innovation.
The future prospects for this compound are promising given its versatile reactivity and potential biological relevance. Ongoing research aims to explore its pharmacokinetic profile and toxicological safety through preclinical studies. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. As regulatory frameworks evolve to support innovative drug development strategies، compounds like this one may find their way into clinical trials within the next decade.
In conclusion,7-(Tetramethyl-l ,32 -dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules。 The integration of boron chemistry into medicinal chemistry continues to drive innovation, offering hope for new treatments against some of humanity's most challenging diseases。 As research progresses, we can expect further insights into its potential applications, solidifying its role as an important compound in modern drug discovery。
1215007-07-0 (7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one) 関連製品
- 170112-17-1(Methyl (E)-(3S)-3-amino-4-phenylbut-1-enyl sulfone hydrochloride)
- 924824-36-2(N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)
- 1896826-89-3(4-(1H-indol-4-yl)butan-1-amine)
- 1057856-28-6(4-fluoro-2-methylbutan-2-amine)
- 920383-58-0(1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 2138054-32-5(rac-1-[(2R,3R)-1-(4-nitrobenzenesulfonyl)-2-phenylpiperidin-3-yl]methanamine)
- 941906-49-6(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)
- 1437795-13-5(2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)




